

synonyms and alternative names for victoria blue 4R(1+)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: victoria blue 4R(1+)

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An In-depth Technical Guide to **Victoria Blue 4R(1+)**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Victoria Blue 4R(1+)**, a synthetic triarylmethane dye. It details its various synonyms and alternative names, summarizes its key quantitative properties, and presents detailed experimental protocols for its application in research.

Synonyms and Alternative Names

Victoria Blue 4R(1+) is known by a multitude of synonyms and identifiers across various databases and applications. The cationic part of the dye is **Victoria Blue 4R(1+)**, while the salt form, typically a chloride salt, is often referred to simply as Victoria Blue 4R.^{[1][2][3]}

Identifier Type	Value
Common Name	Victoria Blue 4R[1][4]
C.I. Name	Basic Blue 8[1][4][5]
C.I. Number	42563[4][5]
CAS Number	2185-87-7 (for the chloride salt)[1][5]
IUPAC Name	[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium[2]
Other Synonyms	Victoria Blue F 4R, Victoria Basic Blue F4R, Basonyl Blue 633[1][6]
Molecular Formula	C ₃₄ H ₃₄ N ₃ ⁺ (cation)[2], C ₃₄ H ₃₄ ClN ₃ (chloride salt)[1][5]

Quantitative Data

The following table summarizes the key quantitative properties of Victoria Blue 4R and its cation.

Property	Value
Molecular Weight	484.7 g/mol (cation)[2], 520.1 g/mol (chloride salt)[1]
Exact Mass	519.2441 Da (chloride salt)
Absorption Maximum (λ_{max})	593.5 nm, 538.5 nm (in Conn's)[6]; 591 nm (in Gurr's)[6]; 597 nm and 558 nm (in aqueous solution, representing monomers and dimers respectively)[7]
Aqueous Solubility	3.23%[6]
Ethanol Solubility	3.23%[6]
Molar Absorptivity	$9.6 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 610 nm (for the tetrafluoroborate complex in benzene)[1][4]

Experimental Protocols

Victoria Blue 4R is utilized in various experimental procedures, from histological staining to spectrophotometric quantification.

Histological Staining of Elastic Fibers

This protocol details the use of Victoria Blue 4R for staining elastic fibers and copper-associated proteins in paraffin-embedded tissue sections.[8][9][10]

Materials:

- Paraffin sections on slides
- Xylene
- Graded ethyl alcohol (100%, 95%, 70%)
- Potassium Permanganate 1%, Aqueous
- Sulfuric Acid 1%, Aqueous

- Sodium Bisulfite 1%, Aqueous
- Victoria Blue Stain, Alcoholic
- Nuclear Fast Red Stain, Kernechtrot
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 1. Deparaffinize sections in three changes of xylene, 3 minutes each.
 2. Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips each.
 3. Wash well with distilled water.
- Oxidation:
 1. Prepare fresh Potassium Permanganate-Sulfuric Acid working solution (10 ml Potassium Permanganate 1% + 10 ml Sulfuric Acid 1% + 40 ml distilled water).
 2. Place slides in the working solution for 5 minutes.
- Decolorization:
 1. Treat with 1% aqueous Sodium Bisulfite for 2 minutes or until sections are colorless.
 2. Wash slides well in running tap water.
- Staining:
 1. Rinse in 70% ethyl alcohol for 2 minutes.
 2. Stain in Alcoholic Victoria Blue Stain for a minimum of 4 hours, or overnight for best results.[8]
- Differentiation and Counterstaining:

1. Differentiate in 70% ethyl alcohol for 1-3 minutes until the background is clear.
 2. Wash well in running tap water.
 3. Counterstain with Nuclear Fast Red for 5 minutes.
 4. Wash in running tap water for 5 minutes.
- Dehydration and Mounting:
 1. Dehydrate in two changes each of 95% and 100% ethyl alcohol.
 2. Clear in three changes of xylene.
 3. Coverslip with a compatible mounting medium.

Results:

- Elastic fibers and copper-associated protein: Blue[8]
- Nuclei and cytoplasm: Red[8]

Spectrophotometric Determination of Boron

This method is based on the reaction of boric acid with fluoride to form a tetrafluoroborate anion, which is then extracted with Victoria Blue 4R into an organic solvent for spectrophotometric analysis.[4][11]

Materials:

- Water sample containing boron
- Fluoride solution
- Victoria Blue 4R solution (0.1%)
- Benzene
- Spectrophotometer

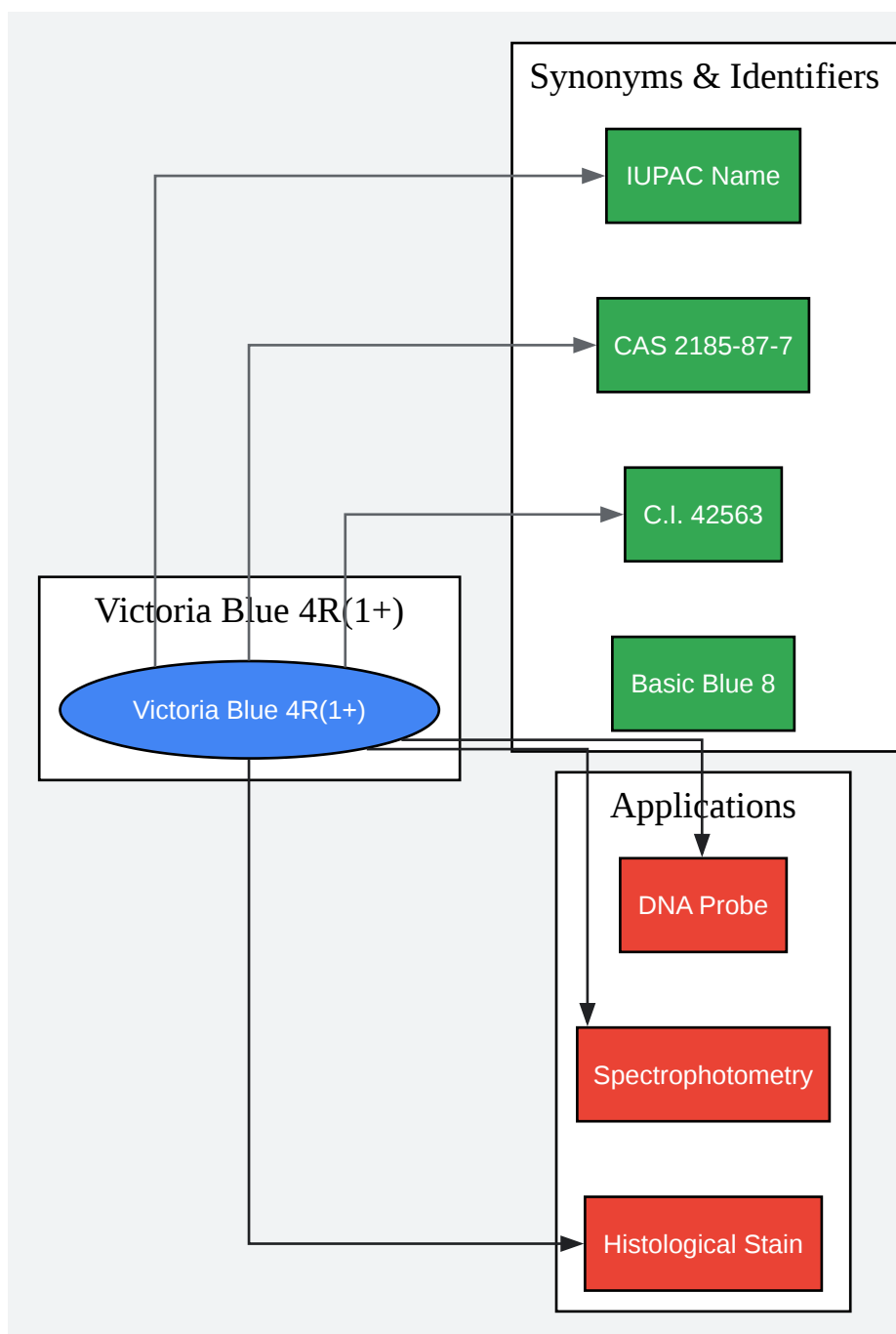
Procedure:

- Complex Formation:
 1. To the sample, add fluoride to form the tetrafluoroborate anion.
 2. Add 0.5 mL of 0.1% Victoria Blue 4R solution.
 3. Adjust the acidity of the solution to the optimal pH.
- Extraction:
 1. Bring the final volume to 3 mL with water.
 2. Extract the complex with 3 mL of benzene by shaking for 1 minute.
- Measurement:
 1. Measure the absorbance of the benzene layer at 610 nm.

Quantitative Analysis: The absorbance follows Beer's law in the range of 0.03–0.55 mg L⁻¹ of Boron(III). The limit of detection is approximately 0.02 mg L⁻¹ of B(III).^[4]

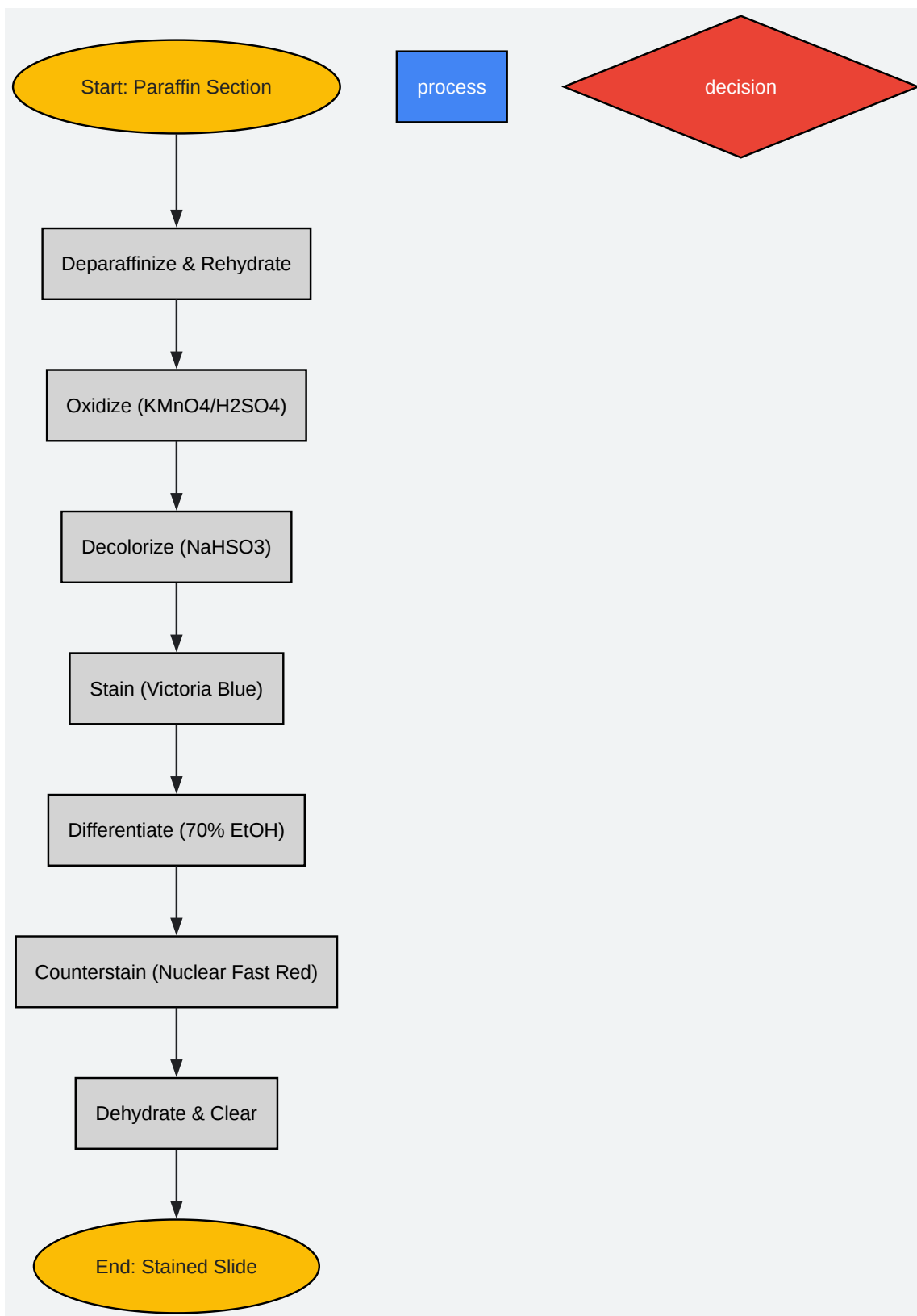
Visualizations

The following diagrams illustrate the relationships and workflows associated with **Victoria Blue 4R(1+)**.



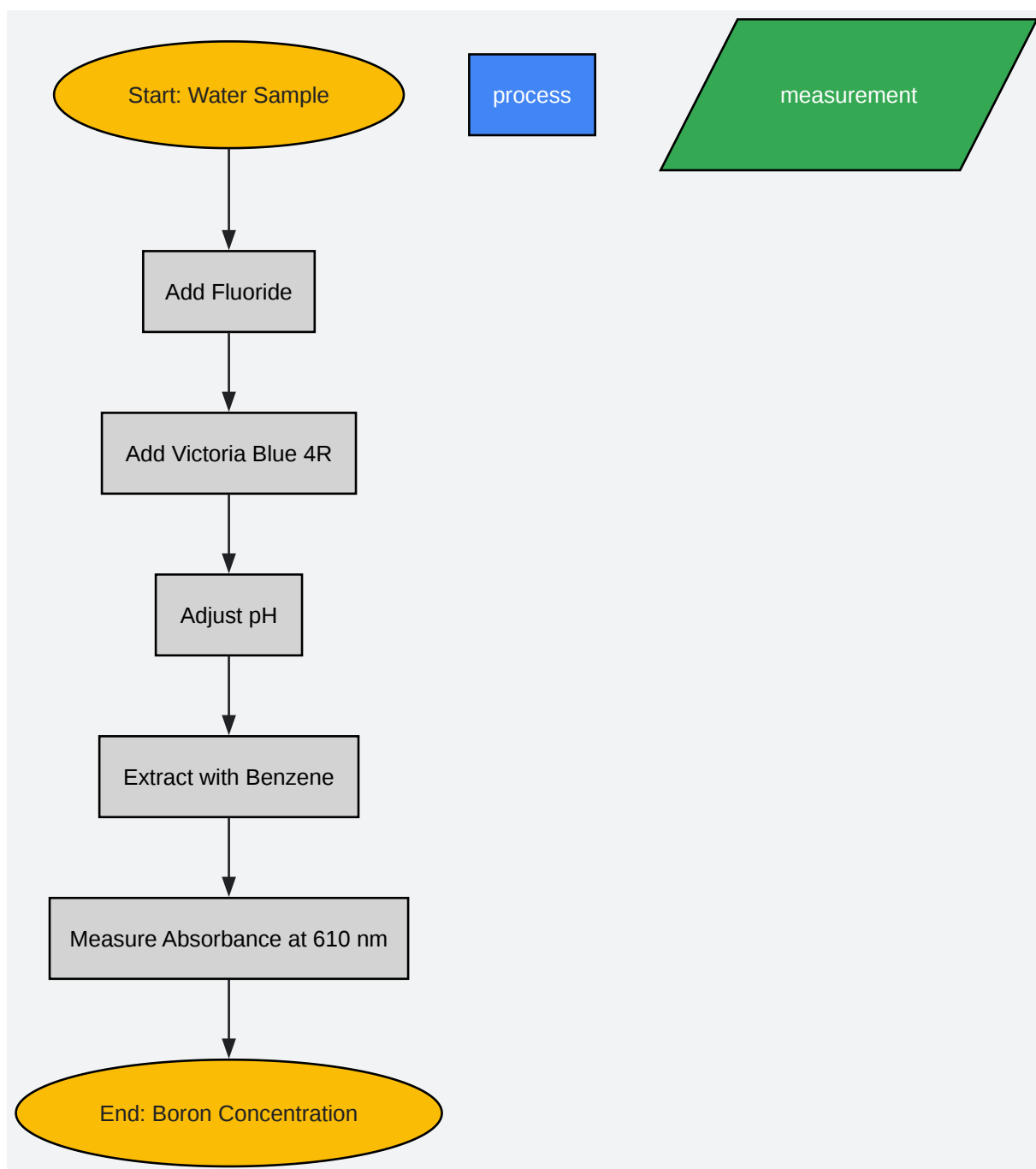
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Caption: Logical relationship of **Victoria Blue 4R(1+)** to its identifiers and applications.



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Caption: Experimental workflow for histological staining with Victoria Blue 4R.



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Caption: Experimental workflow for spectrophotometric determination of boron.

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- To cite this document: BenchChem. [synonyms and alternative names for victoria blue 4R(1+)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195023#synonyms-and-alternative-names-for-victoria-blue-4r-1]

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